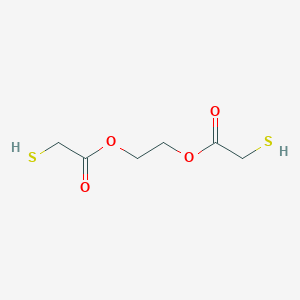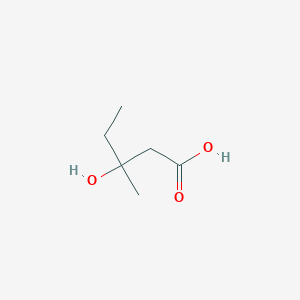
Octadecil isocianato
Descripción general
Descripción
Octadecyl isocyanate: is an organic compound with the chemical formula CH₃(CH₂)₁₇NCO 1-isocyanatooctadecane or stearyl isocyanate . This compound is a long-chain aliphatic isocyanate and is primarily used in surface modification and as a chemical intermediate in various industrial applications .
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: Octadecyl isocyanate is used to modify the surface properties of materials such as cellulose nanocrystals and poly(2-hydroxyethyl methacrylate) films.
Polymer Synthesis: It is employed in the synthesis of polyurethanes and other polymers with enhanced mechanical and rheological properties.
Biology and Medicine:
Hemocompatibility Studies: Modified surfaces with octadecyl isocyanate are used to investigate hemocompatibility using in vitro assays with human whole blood.
Industry:
Mecanismo De Acción
Target of Action
Octadecyl isocyanate, also known as 1-Isocyanatooctadecane, is a compound that primarily targets cellulose nanocrystals and poly (2-hydroxyethyl methacrylate) (pHEMA) films . It is used for the chemical modification of these substances to promote interfacial filler/matrix interactions .
Mode of Action
Octadecyl isocyanate belongs to the class of isocyanates, which are electrophiles . They are reactive towards a variety of nucleophiles, including alcohols, amines, and even water . When an isocyanate reacts with an alcohol, it forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .
Biochemical Pathways
It is known that isocyanates, in general, can react with water to form carbon dioxide . This reaction is exploited in tandem with the production of polyurethane to give polyurethane foams . Isocyanates also react with amines to give ureas .
Pharmacokinetics
It is known that isocyanates are usually produced from amines by phosgenation . This process involves treating amines with phosgene to produce isocyanates .
Result of Action
Octadecyl isocyanate has been employed for the chemical modification of cellulose nanocrystals to promote interfacial filler/matrix interactions . It has also been used to modify pHEMA films to investigate in vitro hemocompatibility assays using freshly drawn human whole blood .
Análisis Bioquímico
Biochemical Properties
Octadecyl isocyanate is known for its role in biochemical reactions. It has been employed for the chemical modification of surfaces of cellulose nanocrystals to promote interfacial filler/matrix interactions
Cellular Effects
It has been used in the modification of poly (2-hydroxyethyl methacrylate) (pHEMA) films to investigate in vitro hemocompatibility assay using freshly drawn human whole blood
Molecular Mechanism
As an isocyanate, it is known to be reactive towards a variety of nucleophiles, including alcohols and amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Phosgenation Method: The most common method for synthesizing isocyanates, including octadecyl isocyanate, involves the reaction of the corresponding amine with phosgene. For octadecyl isocyanate, octadecylamine reacts with phosgene to produce the desired isocyanate .
Reaction: ( \text{CH₃(CH₂)₁₇NH₂} + \text{COCl₂} \rightarrow \text{CH₃(CH₂)₁₇NCO} + 2 \text{HCl} )
Conditions: This reaction typically requires controlled temperature and pressure conditions due to the hazardous nature of phosgene.
-
Non-Phosgene Methods: Alternative methods involve the use of safer reagents such as oxalyl chloride or carbonyl diimidazole. These methods are gaining popularity due to environmental and safety concerns associated with phosgene .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
-
Nucleophilic Addition: Octadecyl isocyanate undergoes nucleophilic addition reactions with various nucleophiles such as alcohols, amines, and water .
Example: Reaction with an alcohol to form a urethane linkage.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
-
Substitution Reactions: It can react with amines to form urea derivatives .
Example: Reaction with an amine to form an unsymmetrical urea.
Conditions: Mild conditions, often at room temperature.
Major Products:
Urethanes: Formed from reactions with alcohols.
Ureas: Formed from reactions with amines.
Comparación Con Compuestos Similares
Dodecyl isocyanate: Another long-chain aliphatic isocyanate with similar reactivity but shorter chain length.
Hexamethylene diisocyanate: A diisocyanate used in polyurethane production with different applications due to its two isocyanate groups.
Uniqueness:
Propiedades
IUPAC Name |
1-isocyanatooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDQYHPOSSHSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038727 | |
| Record name | Octadecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octadecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
112-96-9 | |
| Record name | Octadecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ297B5H72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octadecyl isocyanate reacts with the hydroxyl groups on cellulose to form carbamate linkages. [, , ] This modification increases the hydrophobicity of cellulose, as evidenced by increased contact angles and decreased water absorption. [, , , ] The modified cellulose exhibits improved compatibility with hydrophobic polymers, leading to better dispersion in polymer matrices and enhanced mechanical properties of the resulting composites. [, , , ]
A: Functionalizing MWCNTs with octadecyl isocyanate (i-MWCNTs) significantly improves their dispersion within the SMPU matrix. [] This improved dispersion enhances the electrical conductivity of the composite, allowing for electrically-triggered shape memory effects. [] Additionally, the i-MWCNTs reduce the crystallinity and melting temperature of the SMPU's soft segment, ultimately influencing its thermal and mechanical properties. []
A: Octadecyl isocyanate has the molecular formula C19H37NO and a molecular weight of 295.5 g/mol. [] Key spectroscopic data includes a characteristic peak in the infrared (IR) spectrum around 2270 cm-1, corresponding to the stretching vibration of the isocyanate group (-N=C=O). [, , , ]
A: When used as a coating on hydrogel drug delivery devices, octadecyl isocyanate creates a hydrophobic barrier. [] This barrier helps to control the release rate of drugs from the hydrogel, providing a sustained release over a longer period. []
A: Octadecyl isocyanate is primarily utilized as a reagent rather than a catalyst. It reacts with hydroxyl groups present in various materials like cellulose, lignin, and polymers, leading to the formation of carbamate linkages. This modification significantly alters the surface properties of the materials, enhancing their hydrophobicity and compatibility with other hydrophobic substances. [, , , ]
A: Research indicates that increasing the alkyl chain length in isocyanate modifiers enhances the hydrophobic character of the modified cellulose. [, ] This, in turn, influences its interaction with other materials, impacting properties such as water repellency and compatibility with hydrophobic polymers. [, ]
ANone: The provided research focuses primarily on the material science applications of octadecyl isocyanate. Questions pertaining to PK/PD, efficacy, resistance, toxicology, drug delivery, and related aspects are not directly addressed in this context.
A: Alternatives to octadecyl isocyanate for modifying cellulose include other long-chain alkyl isocyanates, silane coupling agents (like 3-aminopropyltriethoxysilane), and acyl chlorides (like palmitoyl chloride). [, , ] The choice of modifier depends on the specific application and desired properties of the final material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



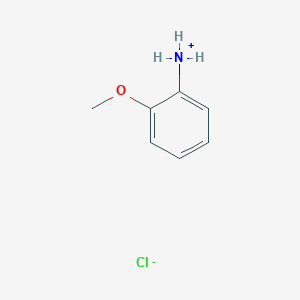

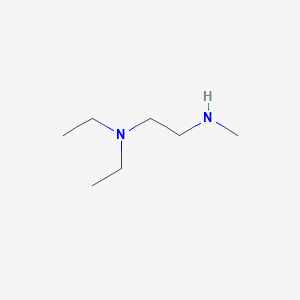
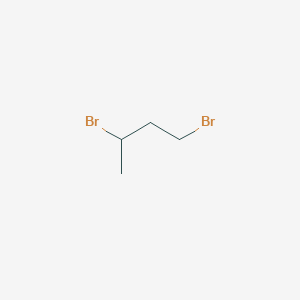

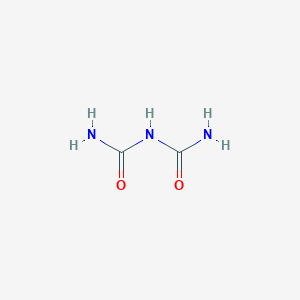
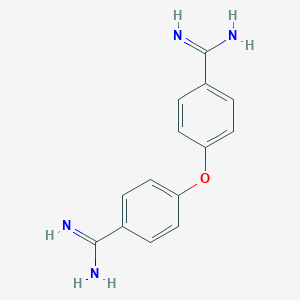
![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)


